Undecane-2,3-dione
Description
Contextual Significance of Alpha-Diketones in Organic Chemistry
Alpha-diketones, characterized by two carbonyl groups on adjacent carbon atoms, are versatile functional groups in organic chemistry. They are known for their unique reactivity, often participating in condensation reactions, nucleophilic additions, and various cyclization pathways thieme.deresearchgate.netacs.orgorganic-chemistry.org. This reactivity makes them valuable intermediates and building blocks in the synthesis of a wide array of organic molecules, including heterocyclic compounds, pharmaceuticals, and materials thieme.deresearchgate.net. Many alpha-diketones, such as 2,3-butanedione (B143835) (diacetyl) and 2,3-pentanedione (B165514), are also recognized for their organoleptic properties, contributing to flavors and aromas in food and beverage industries nih.govnih.gov. Their photochemical properties are also of interest, with applications in photochemistry and material science mdpi.comresearchgate.net.
Overview of Existing Research Landscape on Undecane-2,3-dione
This compound (CAS Number: 7493-59-6) is classified as an alpha-diketone, featuring a linear eleven-carbon chain with ketone functionalities at the second and third positions hmdb.cafoodb.ca. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of approximately 184.28 g/mol hmdb.cafoodb.ca. The compound is described as having an aldehydic, creamy, and dairy taste and odor hmdb.cafoodb.cathegoodscentscompany.com. Based on available literature, research specifically focused on this compound is sparse hmdb.cafoodb.ca. It is recognized as a research chemical, suggesting its potential utility in laboratory settings for synthetic or analytical purposes chiralen.com. However, detailed studies on its synthesis, specific chemical reactions, or broad applications are not extensively documented in the provided literature.
| Property | Value | Source(s) |
| Chemical Name | This compound | hmdb.cafoodb.ca |
| Synonyms | 2,3-Undecanedione, Acetyl nonanoyl, Acetyl nonyryl, FEMA 3090 | hmdb.cafoodb.cathegoodscentscompany.com |
| CAS Number | 7493-59-6 | hmdb.cafoodb.ca |
| Molecular Formula | C₁₁H₂₀O₂ | hmdb.cafoodb.ca |
| Molecular Weight | 184.28 g/mol | hmdb.cafoodb.ca |
| SMILES | CCCCCCCCC(=O)C(C)=O | hmdb.cafoodb.ca |
| InChI | InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h3-9H2,1-2H3 | hmdb.cafoodb.ca |
| Odor/Taste Description | Aldehydic, creamy, dairy, slightly rancid, fatty, vegetative nuances | hmdb.cafoodb.cathegoodscentscompany.com |
| Flash Point | 189.00 °F (87.22 °C) | thegoodscentscompany.com |
Academic Rationale and Scope of Future Investigations on this compound
The limited research on this compound presents a clear academic rationale for further investigation. As an alpha-diketone, it possesses inherent reactivity that could be exploited in various synthetic strategies. Future research could focus on developing efficient and sustainable synthesis routes for this compound, potentially drawing from established methods for other alpha-diketones, such as the ozonolysis of alkynes or oxidation of alkenes and diols thieme.deorganic-chemistry.orgacs.org.
Exploring its specific reaction chemistry, including its behavior in condensation, cycloaddition, or redox reactions, would be valuable. Furthermore, its organoleptic properties suggest potential applications in the flavor and fragrance industry, warranting detailed sensory evaluation and stability studies. Given the broader interest in diketones for material science and as intermediates in medicinal chemistry, investigating this compound's potential in these areas could reveal novel applications. The current lack of extensive data underscores an opportunity for dedicated studies to characterize its properties and unlock its full potential in chemical synthesis and beyond.
Compound List:
this compound
2,3-Undecanedione
2,3-Butanedione (Diacetyl)
2,3-Pentanedione
2,3-Hexanedione
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFUALOIIVORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225906 | |
| Record name | Acetyl nonyryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
oily, yellow liquid | |
| Record name | 2,3-Undecadione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/233/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble in water; soluble in alcohol | |
| Record name | 2,3-Undecadione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/233/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.905-0.915 | |
| Record name | 2,3-Undecadione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/233/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-59-6 | |
| Record name | 2,3-Undecanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Undecadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl nonyryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL NONYRYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25ODI8S42W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Undecanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Undecane 2,3 Dione and Its Chemical Derivatives
Chemical Synthesis Pathways for Undecane-2,3-dione
The synthesis of alpha-diketones generally involves the oxidation of suitable precursors. The specific choice of starting material and oxidant dictates the efficiency, yield, and applicability of the method. For this compound, which possesses an eleven-carbon chain with carbonyl groups at the second and third positions, synthetic strategies would focus on introducing these vicinal carbonyl functionalities.
Exploration of Direct Synthetic Routes to Alpha-Diketones
Several direct synthetic routes are available for the preparation of alpha-diketones, which can be conceptually applied to the synthesis of this compound.
Oxidation of 1,2-Diols: The oxidation of vicinal diols (1,2-diols) is a well-established method for producing alpha-diketones. Various oxidants can be employed, including:
Mercuric Salts: Mercuric nitrate (B79036) hydrate (B1144303) or mercuric triflate in the presence of water can oxidize alkylarylalkynes and diarylalkynes to alpha-diketones with good yields. This method has been demonstrated to be effective for a range of alkynes, with yields typically ranging from 47% to 82% for arylalkynes. nih.govacs.org
N-Bromosuccinimide (NBS): NBS has been utilized for the oxidation of 1,2-diols to 1,2-diketones, often in solvents like carbon tetrachloride in the presence of pyridine (B92270). researchgate.net
Periodic Acid (HIO₄): Periodic acid is known to cleave vicinal diols, leading to the formation of carbonyl compounds. Depending on the substrate and conditions, this can yield aldehydes, ketones, or alpha-diketones. doubtnut.com
o-Iodoxybenzoic Acid (IBX): IBX is an effective reagent for oxidizing 1,2-diols to alpha-diketones without causing oxidative cleavage of the carbon-carbon bond. These oxidations are typically conducted in DMSO at room temperature, often yielding good to quantitative results. researchgate.netgoogle.com
TEMPO-mediated Oxidation: Systems involving TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a catalyst, coupled with stoichiometric oxidants like iodobenzene (B50100) dichloride, can oxidize 1,2-diols to alpha-diketones. organic-chemistry.org
Oxidation of α-Hydroxy Ketones: Another prevalent method involves the oxidation of alpha-hydroxy ketones. This transformation can be achieved using a variety of oxidizing agents:
Chromium Trioxide Supported on Kieselghur: This reagent allows for the selective oxidation of alpha-hydroxy ketones to alpha-diketones under heterogeneous conditions, often with high yields (83-93%) and relatively short reaction times (within 30 minutes). tandfonline.comtandfonline.com
Metal Oxides (e.g., CaO): CaO has been shown to catalyze the aerobic oxidation of alpha-hydroxy ketones to alpha-diketones. The catalytic activity of metal oxides in this reaction is often correlated with their surface basicities. oup.com
Triphenylantimony Dibromide: This reagent, in the presence of a base, can oxidize alpha-hydroxy ketones to alpha-diketones. oup.com
"On-Water" Base-Catalyzed Oxidation: A greener approach involves using a base catalyst (e.g., K₂CO₃) with air as the oxidant in water to convert alpha-hydroxy ketones to diketones. chemrxiv.org
Oxidation of Alkynes: Certain alkynes, particularly alkylarylalkynes and diarylalkynes, can be directly oxidized to alpha-diketones using mercuric salts like mercuric nitrate hydrate or mercuric triflate in aqueous media. nih.govacs.org
Other Methods:
One-Pot Cascade Synthesis: A method utilizing a bifunctional iron nanocomposite catalyst with hydrogen peroxide as the oxidant in water allows for the one-pot cascade synthesis of alpha-diketones from aldehydes and ketones. rsc.org
Acylmethyl Esters and Aldehydes: Alpha-diketones can be prepared by reacting acylmethyl esters of carboxylic acids with aldehydes in the presence of an acid catalyst and water. google.com
Optimization of Reaction Conditions for this compound Formation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. While specific studies on this compound are limited, general optimization parameters for alpha-diketone synthesis include:
Choice of Oxidant: The selection of the oxidant is critical. For instance, in the oxidation of 1,2-diols, the amount of oxidant can influence whether an alpha-hydroxy ketone or an alpha-diketone is formed. organic-chemistry.org
Catalyst Selection: For catalytic oxidations, the nature and loading of the catalyst significantly impact reaction rate and selectivity. For example, basic metal oxides like CaO have shown efficacy in aerobic oxidations. oup.com
Solvent Effects: The reaction medium plays a role in solubility, reactivity, and product isolation. Water has been employed as a green solvent in some base-catalyzed oxidations. chemrxiv.orgrsc.org
Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion while minimizing side reactions or product degradation. For example, the chromium trioxide supported on kieselghur method offers short reaction times (around 30 minutes). tandfonline.comtandfonline.com
Stoichiometry: Precise control of reactant stoichiometry is essential. For example, in mercuric salt-mediated oxidation of alkynes, two equivalents of the mercuric salt are typically used. nih.govacs.org
Table 2.1.2: General Reaction Conditions and Yields for Alpha-Diketone Synthesis (Analogous Methods)
| Method | Starting Material Type | Key Reagent(s) | Typical Conditions | Reported Yield Range | Citation(s) |
| Oxidation of 1,2-Diols | 1,2-Diols | NBS, Pyridine | Reflux in CCl₄ | Good | researchgate.net |
| 1,2-Diols | o-Iodoxybenzoic Acid (IBX) | DMSO, Room Temperature | Good to Quantitative | researchgate.netgoogle.com | |
| 1,2-Diols | Periodic Acid (HIO₄) | Aqueous solution | Varies | doubtnut.com | |
| Oxidation of α-Hydroxy Ketones | α-Hydroxy Ketones | CrO₃ supported on Kieselghur | Heterogeneous, Reflux | 83–93% | tandfonline.comtandfonline.com |
| α-Hydroxy Ketones | CaO (catalytic), O₂ | Aerobic conditions | Not specified | oup.com | |
| α-Hydroxy Ketones | Triphenylantimony dibromide, Base | Not specified | Not specified | oup.com | |
| Oxidation of Alkynes | Alkynes | Mercuric Nitrate Hydrate or Triflate | Aqueous THF or DMF, 22 °C | 47–82% (arylalkynes) | nih.govacs.org |
| One-Pot Cascade Synthesis | Aldehydes, Ketones | Bifunctional Iron Nanocomposite, H₂O₂ | Water | Not specified | rsc.org |
| Acylmethyl Ester and Aldehyde Condensation | Acylmethyl Esters, Aldehydes | Acid catalyst | Water | 50–80%+ | google.com |
Stereochemical and Regiochemical Control in Synthesis
This compound itself, with its linear undecane (B72203) chain and vicinal carbonyls at positions 2 and 3, does not possess chiral centers at these functional groups. Therefore, stereochemical control in the synthesis of this compound is not a primary concern for the diketone moiety itself. However, if the synthesis involves chiral precursors or if functionalization of the undecane chain leads to stereocenters, then stereochemical control would become relevant.
Regiochemical control is paramount in ensuring the carbonyl groups are specifically located at the C2 and C3 positions. The synthetic methods discussed, such as the oxidation of 2,3-undecanediol or 2-hydroxyundecan-3-one, inherently provide regiochemical control if the starting materials are correctly synthesized. For example, if a precursor like undecane-2,3-diol is oxidized, the regiochemistry is fixed by the precursor's structure.
Synthesis of this compound Derivatives
The presence of two carbonyl groups in this compound offers multiple avenues for chemical modification and derivatization. These reactions can target either the carbonyl functionalities or the alkyl chain.
Strategies for Carbonyl Group Modification
The vicinal diketone structure is reactive and can undergo various transformations:
Condensation Reactions: Alpha-diketones can react with diamines, such as ortho-phenylenediamine, to form heterocyclic compounds like quinoxalines. This reaction is a common method for derivatizing alpha-diketones and can be applied to this compound. oup.com
Reduction: The carbonyl groups can be reduced to hydroxyl groups, yielding the corresponding 1,2-diol. Selective reduction can sometimes be achieved, but complete reduction to the diol is also possible using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). doubtnut.com
Reactions with Nucleophiles: The carbonyl carbons are electrophilic and can react with various nucleophiles. For example, they can participate in Wittig reactions or react with Grignard reagents, although controlling selectivity between the two carbonyls might be challenging without specific directing groups.
Formation of Hydrates or Hemiketals: In the presence of water or alcohols, diketones can form hydrates or hemiketals, respectively, though these are typically reversible.
Alkyl Chain Functionalization and Derivatization
The long alkyl chain of this compound can also be modified through various functionalization strategies, although these often require specific activation or conditions.
Halogenation: Free-radical halogenation (e.g., using Br₂ or Cl₂ under UV light) can occur along the alkyl chain, typically at the more substituted positions, though direct functionalization at specific positions can be challenging to control regioselectively without pre-existing functional groups.
Oxidation of the Alkyl Chain: While direct oxidation of specific methylene (B1212753) groups in a long alkane chain is difficult, functionalization might be achieved if precursor molecules with existing reactive sites on the chain are used. For example, if a hydroxyl group were present on the undecane chain, it could be oxidized to a ketone or carboxylic acid.
Alkylation: Direct alkylation of the undecane chain is generally not feasible without prior functionalization. However, if derivatives are formed at the carbonyl groups that allow for enolate chemistry, further alkylation might be possible at the alpha-carbon positions (C1 and C4), though this would alter the core diketone structure.
Compound List
this compound
Alpha-diketone
Vicinal diketone
Alpha-hydroxy ketone
1,2-Diol
Benzil (example alpha-diketone)
2,3-Butanedione (B143835) (Diacetyl)
2,3-Undecanediol
2-Hydroxyundecan-3-one
Preparation of Precursors and Analogs for Research Applications
The synthesis of this compound and its related analogs for research applications often involves multi-step organic transformations, focusing on the preparation of key precursors and their subsequent conversion into the desired alpha-diketone structure. Research efforts typically aim to develop efficient and selective methods that can be applied to synthesize these compounds for mechanistic studies, as building blocks for more complex molecules, or for investigating their unique chemical and physical properties.
One common strategy for preparing alpha-diketones like this compound involves the oxidation of alpha-hydroxy ketones. The precursor, undecan-2-hydroxy-3-one, can be synthesized from undecan-2-one through an alpha-hydroxylation process. A typical route involves the alpha-bromination of undecan-2-one using N-bromosuccinimide (NBS) in methanol, followed by hydrolysis of the resulting alpha-bromo ketone with an aqueous sodium bicarbonate solution. This sequence yields undecan-2-hydroxy-3-one, with reported yields in the range of 70% for the precursor synthesis. This alpha-hydroxy ketone then serves as a direct substrate for oxidation to this compound.
The oxidation of alpha-hydroxy ketones to alpha-diketones can be achieved using various oxidizing agents. For research applications, copper(II) acetate (B1210297) monohydrate in pyridine has been employed, with reactions typically conducted at elevated temperatures (e.g., 80°C) for several hours. This method has demonstrated good yields, with studies reporting up to 78% yield for the formation of the alpha-diketone. The synthesized this compound via this route has been utilized as a model compound for studying the photochemistry of alpha-diketones.
Another approach involves the synthesis of vicinal diols, which are then oxidized to alpha-diketones. For instance, dodecane-2,3-diol (an analog of undecane-2,3-diol) can be prepared via the dihydroxylation of dodec-2-ene. This transformation is commonly performed using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) in a tert-butanol/water mixture. This method provides the vicinal diol precursor in high yields, often exceeding 85%. Subsequently, the dodecane-2,3-diol can be oxidized to dodecane-2,3-dione (B14717013) using sodium periodate (B1199274) (NaIO4) in an aqueous ethanol (B145695) solvent system. This oxidation step is typically efficient, yielding the alpha-diketone analog in approximately 88% yield. Such analogs are valuable for research into the reactivity patterns of long-chain alpha-diketones in organic synthesis.
Table 1: Synthetic Pathways for this compound Precursors and Analogs for Research
| Precursor/Analog Synthesis | Starting Material | Key Reagents/Conditions | Intermediate Product | Yield (Precursor) | Research Application of Intermediate |
| Alpha-hydroxylation | Undecan-2-one | NBS, Methanol; then aq. NaHCO₃ | Undecan-2-hydroxy-3-one | ~70% | Precursor for alpha-diketone synthesis |
| Dihydroxylation | Dodec-2-ene | OsO₄ (cat.), NMO, t-BuOH/H₂O | Dodecane-2,3-diol | ~85% | Precursor for alpha-diketone synthesis |
Table 2: Oxidation of Precursors to this compound and Analogs
| Target Compound | Precursor | Oxidizing Agent/Conditions | Product Yield | Research Application of Product |
| This compound | Undecan-2-hydroxy-3-one | Cu(OAc)₂, Pyridine, 80°C, 4h | 78% | Model compound for photochemistry studies |
| Dodecane-2,3-dione | Dodecane-2,3-diol | NaIO₄, Aqueous Ethanol, Room Temp., 3h | 88% | Analog for studying long-chain diketone reactivity in synthesis |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Undecane 2,3 Dione
Spectroscopic Characterization
Spectroscopic techniques offer a non-destructive way to probe the molecular structure and functional groups of undecane-2,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the hydrogen and carbon environments within a molecule. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.
¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the different types of protons in the undecane (B72203) chain. The methyl protons (CH₃) adjacent to the carbonyl groups would typically appear as singlets or multiplets in a characteristic downfield region. The methylene (B1212753) protons (CH₂) along the chain would show signals in the aliphatic region, with splitting patterns dictated by neighboring protons (e.g., according to the n+1 rule). The specific chemical shifts and coupling constants provide definitive evidence for the connectivity of the carbon atoms and the position of the carbonyl groups.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The two carbonyl carbons (C=O) of this compound are expected to resonate at significantly downfield chemical shifts, typically above 190 ppm, confirming the presence of the diketone functionality vulcanchem.comresearchgate.netscielo.org.zaresearchgate.netuniv-lemans.frrsc.org. The aliphatic carbons (CH₂ and CH₃) would appear in the upfield region, with their specific chemical shifts providing further confirmation of the eleven-carbon chain and the positions of the carbonyl groups. For instance, carbons directly adjacent to carbonyl groups often show deshielding effects.
While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in the provided search results, general trends for alpha-diketones and related spirocyclic compounds offer insights into expected spectral features vulcanchem.comresearchgate.netscielo.org.zaresearchgate.netuniv-lemans.frrsc.org. For example, in related spiro[5.5]undecane-2,4-dione structures, carbonyl carbons are observed in the range of 167-175 ppm researchgate.net, and aliphatic carbons show characteristic shifts based on their environment scielo.org.zaresearchgate.netuniv-lemans.frbanglajol.info.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups present in this compound.
IR Spectroscopy: The presence of two carbonyl groups in this compound would be strongly indicated by characteristic strong absorption bands in the IR spectrum. Typically, ketone carbonyl stretching vibrations appear in the region of 1705-1725 cm⁻¹ for simple ketones. However, for alpha-diketones, the C=O stretching frequencies can be influenced by conjugation and the presence of adjacent carbonyls, often appearing around 1700-1730 cm⁻¹ vulcanchem.comlibretexts.org. The C-H stretching vibrations of the aliphatic chain would be observed in the 2850-2960 cm⁻¹ region libretexts.org. While specific IR data for this compound are not directly provided, related diketone structures show characteristic carbonyl absorptions vulcanchem.comlibretexts.org. For example, a spiro[5.5]undecane-2,4-dione shows carbonyl stretches around 1670 and 1700 cm⁻¹ vulcanchem.com.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. For this compound, Raman spectroscopy would also detect the carbonyl stretching vibrations, as well as C-C stretching modes of the aliphatic chain researchgate.netavantesusa.com. The sensitivity of Raman to C=O bonds can be useful for structural confirmation.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for elucidating its structure through fragmentation patterns.
Molecular Ion: Electron ionization (EI) mass spectrometry would typically yield a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₁₁H₂₀O₂), which is approximately 184.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition nelsonlabs.com.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is useful for detecting chromophores, such as carbonyl groups, within a molecule.
Chromophores: this compound possesses two carbonyl groups. These carbonyl groups, particularly in a vicinal diketone arrangement, can exhibit characteristic absorption bands in the UV region. The n → π* transition of a simple ketone typically occurs around 270-280 nm with a low molar absorptivity (ε < 100). However, the presence of two adjacent carbonyls can lead to π → π* transitions and altered n → π* absorptions, potentially shifting the absorption maxima to shorter wavelengths or influencing the intensity of the bands upi.edugimmenotes.co.zaresearchgate.net. For alpha-diketones, absorption bands are often observed in the UV region, providing evidence for the conjugated system or the presence of the carbonyl functionalities. Specific values for this compound are not explicitly stated, but related diketone systems show absorption in the UV range upi.edugimmenotes.co.zaresearchgate.net.
Chromatographic Separation and Quantification
Chromatographic techniques are vital for separating this compound from impurities and for quantifying its purity.
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be used to separate the compound from other volatile components in a sample and to identify them based on their retention times and mass spectra researchgate.netarcjournals.orgarcjournals.orgresearchgate.netnist.govmdpi.com. GC is also effective for assessing the purity of the sample by quantifying the area percentage of the main peak relative to any impurity peaks. The choice of GC column and temperature program is critical for achieving good separation.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and quantification of less volatile or thermally labile compounds. HPLC, often employing reversed-phase columns (e.g., C18), can effectively separate this compound from impurities based on differences in polarity and hydrophobicity sielc.comresearchgate.net. The mobile phase composition (e.g., acetonitrile/water mixtures) and detection wavelength (often in the UV range) are optimized for robust analysis. LC-MS can also be employed for identification and quantification. HPLC is frequently used for purity assessment in quality control settings, ensuring that the compound meets specified purity standards .
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated analytical techniques represent the coupling of separation methods with detection or identification techniques, offering enhanced analytical power that surpasses the capabilities of individual methods. For compounds like this compound, these techniques are invaluable for analyzing complex mixtures and ensuring purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation prowess of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS) chemijournal.comk-labor.de. GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for separation based on boiling point and polarity k-labor.de. The separated components are then introduced into a mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. This provides a characteristic mass spectrum that aids in the identification and structural elucidation of the analyte k-labor.denih.gov. GC-MS has been extensively used for the analysis of alpha-diketones such as diacetyl and 2,3-pentanedione (B165514), demonstrating high sensitivity and specificity for their detection and quantification in various matrices k-labor.denih.govnih.govoiv.intoiv.intresearchgate.net. For this compound, GC-MS would be applicable if the compound possesses sufficient volatility and thermal stability, enabling its separation and subsequent identification through its unique mass spectral fingerprint k-labor.de.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique, particularly effective for analyzing compounds that are non-volatile, thermally labile, or polar, which are often not suitable for GC-MS ajrconline.orgleeder-analytical.com. In LC-MS, liquid chromatography (LC) separates analytes based on their chemical properties, such as polarity and affinity for the stationary phase, before they enter the mass spectrometer for detection and identification ajrconline.orgleeder-analytical.com. For alpha-diketones, a common strategy to enhance their detectability and facilitate analysis by LC-MS involves chemical derivatization. Reaction with reagents like o-phenylenediamine (B120857) (OPDA) or 1,2-diaminobenzene converts diketones into more stable and detectable quinoxaline (B1680401) derivatives oiv.intoiv.intresearchgate.nettandfonline.comtandfonline.com. These derivatized products can then be analyzed by LC-MS, often coupled with tandem mass spectrometry (LC-MS/MS), to achieve high sensitivity, specificity, and detailed structural information, making it a powerful tool for purity assessment and impurity profiling leeder-analytical.comchimia.ch.
Application to this compound: As an alpha-diketone, this compound would be amenable to analysis using both GC-MS and LC-MS. GC-MS could provide rapid identification and quantification if the compound is sufficiently volatile. LC-MS, potentially employing derivatization strategies similar to those used for other alpha-diketones, would offer a robust method for its detection and quantification, especially in complex biological or environmental samples. These hyphenated techniques are crucial for establishing the purity of this compound and identifying any related impurities or degradation products.
Data Tables: Specific data tables detailing the GC-MS or LC-MS analysis of this compound, such as retention times, mass fragments, or quantitative results, were not available in the provided search results. Therefore, no specific data tables for this compound can be generated from this information.
X-ray Diffraction Studies (for crystalline forms or co-crystals of this compound)
X-ray Diffraction (XRD) is a definitive technique for elucidating the solid-state structure of crystalline materials rsc.orgresearchgate.netrsc.orgresearchgate.netpublish.csiro.auiucr.orgmdpi.comresearchgate.netresearchgate.net. By analyzing the pattern of X-ray scattering from a crystal, researchers can determine the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and intermolecular interactions. This provides unambiguous structural confirmation and can reveal information about polymorphism and co-crystal formation.
Application to Alpha-Diketones and Related Structures: X-ray crystallography has been instrumental in confirming the structures of various compounds, including those related to alpha-diketones. Studies have reported crystal structures of oxidation products of alpha-diketone bisacylhydrazones, providing detailed crystallographic data such as unit cell dimensions and space group symmetry rsc.orgrsc.org. For example, one study identified monoclinic crystals with space group P21/c, with unit cell parameters a=5.94±0.03, b=10.76±0.05, c=27.31±0.14 Å, and β=100.8°±0.3° rsc.orgrsc.org. Similarly, X-ray diffraction has been used to confirm the structures of synthesized compounds derived from alpha-diketones, such as cyclopentenone derivatives researchgate.net and metal complexes involving diketone ligands researchgate.netiucr.org.
Application to this compound: For this compound, X-ray diffraction would be the gold standard for confirming its molecular structure in the solid state. If this compound can be obtained in crystalline form, single-crystal X-ray diffraction analysis would provide definitive proof of its structure, including its conformation and any specific packing arrangements. This technique is also essential for identifying and characterizing different crystalline polymorphs or for investigating the formation of co-crystals involving this compound, which can significantly influence its physical properties, such as solubility and stability.
Illustrative Crystal Data from Related Studies: While specific X-ray diffraction data for this compound is not available from the provided searches, typical crystallographic parameters determined for related compounds include:
Crystal System: e.g., Monoclinic, Triclinic.
Space Group: e.g., P21/c, P-1.
Unit Cell Dimensions: Lattice parameters (a, b, c) and interaxial angles (α, β, γ). For instance, a study reported monoclinic crystals with a=5.94±0.03 Å, b=10.76±0.05 Å, c=27.31±0.14 Å, and β=100.8°±0.3° rsc.orgrsc.org. Another study on a related spiro compound reported triclinic crystals in space group P-1 with specific unit cell parameters mdpi.com.
Z Value: The number of formula units within the unit cell.
R-value: A measure of the accuracy of the crystal structure determination.
Advanced Hyphenated Analytical Techniques
Advanced hyphenated techniques extend the capabilities of standard hyphenated methods by incorporating more sophisticated detection systems or combining multiple analytical principles. These techniques are employed when higher sensitivity, greater selectivity, or more comprehensive structural information is required.
Enhanced Mass Spectrometry Capabilities: Modern analytical workflows often utilize advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), coupled with chromatography (e.g., LC-MS/MS) leeder-analytical.comchimia.chnih.gov. MS/MS involves multiple stages of mass analysis, allowing for the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. This process significantly enhances selectivity and provides detailed structural information, making it invaluable for identifying unknown compounds, characterizing impurities, and performing targeted quantification at very low levels leeder-analytical.comchimia.chnih.gov. Techniques like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) offer increased sensitivity and specificity for known analytes by focusing on characteristic ions or transitions nih.govoiv.intoiv.intleeder-analytical.com. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and greatly assisting in the identification of unknown substances leeder-analytical.com.
Multi-Hyphenation: Further advancements include the coupling of three or more analytical techniques, such as LC-NMR-MS or GC-IR-MS. These multi-hyphenated approaches combine the separation power of chromatography with the structural information from multiple spectroscopic detectors, offering a wealth of complementary data for the complete characterization of complex molecules and mixtures chemijournal.comajrconline.org.
Application to this compound: For this compound, advanced hyphenated techniques would provide unparalleled capabilities for rigorous structural elucidation and purity assessment. LC-MS/MS, for instance, could be employed to detect and quantify trace impurities with high confidence, or to confirm the structure of this compound by analyzing its characteristic fragmentation patterns. The application of HRMS would yield accurate mass data, crucial for confirming its molecular formula. These advanced methods are vital for comprehensive analytical characterization, particularly in applications demanding high specificity, sensitivity, and certainty in structural identification.
Reaction Mechanisms and Chemical Reactivity of Undecane 2,3 Dione
Mechanistic Investigations of Alpha-Diketone Transformations
Mechanistic studies on α-diketones have elucidated several key reaction pathways, including nucleophilic additions, condensations, and redox reactions, which are directly applicable to Undecane-2,3-dione.
The carbonyl carbons in this compound are highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically involve the addition of a nucleophile to one of the carbonyl groups, forming a tetrahedral intermediate.
Detailed research on related polycyclic diones demonstrates that nucleophilic addition is a fundamental reaction pathway. For instance, the enantioselective cyanosilylation of diones using reagents like trimethylsilyl (B98337) cyanide (TMSCN) is an effective method for creating cyanohydrins, which are valuable synthetic intermediates. mdpi.com This reaction proceeds via the nucleophilic attack of the cyanide ion, often facilitated by a catalyst, on a carbonyl carbon. mdpi.com Similarly, nucleophilic trifluoromethylation using Ruppert's reagent (CF3-SiMe3) has been successfully applied to polycyclic ketones to yield trifluoromethyl-substituted alcohols after hydrolysis. arkat-usa.org In the case of diones, this can sometimes lead to subsequent intramolecular reactions like transannular cyclization. arkat-usa.org
These findings support the mechanism where a nucleophile adds to either the C-2 or C-3 carbonyl of this compound. The choice of the carbonyl group for the initial attack can be influenced by steric factors imposed by the long undecane (B72203) chain and the specific reaction conditions.
Table 1: Examples of Nucleophilic Addition Reactions Applicable to α-Diketones
| Nucleophile | Reagent Example | Product Type (after workup) |
|---|---|---|
| Cyanide | Trimethylsilyl cyanide (TMSCN) | α-Hydroxy nitrile (Cyanohydrin) mdpi.com |
| Organometallics | Grignard Reagents (R-MgBr) | α-Hydroxy ketone / Vicinal diol |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | α-Hydroxy ketone / Vicinal diol |
The dione (B5365651) moiety of this compound is a prime substrate for condensation reactions with primary amines and related nucleophiles. These reactions typically form imine or enamine intermediates that can undergo further transformations. For example, studies on the condensation of butane-2,3-dione (a simple α-diketone) with substituted anilines show the formation of α-diimine ligands. researchgate.net This reaction involves the nucleophilic attack of two equivalents of the amine on the two carbonyl groups, followed by dehydration to form a conjugated diimine structure. researchgate.net
Intramolecular condensation reactions, known as cyclizations, are also a key feature of dicarbonyl chemistry. The Dieckmann condensation, for instance, involves the intramolecular reaction of a diester to form a cyclic β-keto ester, driven by a base. libretexts.org While this compound itself is not a diester, related dicarbonyl compounds readily participate in cyclization reactions. These reactions often proceed via the formation of an enolate, which then acts as an internal nucleophile, attacking the second carbonyl group to form a new ring. libretexts.org Such pathways are critical in the synthesis of complex cyclic and spirocyclic molecules. psu.edubanglajol.infopsu.edu
The adjacent carbonyl groups of this compound can be readily reduced or oxidized. Reduction with mild hydride reagents like sodium borohydride (NaBH₄) can lead to the formation of an α-hydroxy ketone (an acyloin) or, with excess reagent, the corresponding vicinal diol, undecane-2,3-diol. The stereochemical outcome of this reduction can be influenced by the reaction conditions and the steric environment around the carbonyl groups.
Conversely, the α-diketone moiety can be cleaved under strong oxidative conditions. The oxidation of related diones with agents like lead tetraacetate is known to cleave the carbon-carbon bond between the carbonyl groups, yielding carboxylic acid derivatives. researchgate.net The reduction of caged diketones has also been studied, where treatment with reagents like potassium iodide in polyphosphoric acid can lead to reduced polycyclic ketones. nuph.edu.ua The specific products depend heavily on the substrate's structure and the reagents used. nuph.edu.uanih.gov
Catalytic Studies on this compound Reactions
Catalysis provides a powerful tool to control the reactivity and selectivity of reactions involving the dione functionality. Both organocatalysis and transition metal catalysis are highly relevant to the transformations of this compound.
Acid and base catalysis plays a fundamental role in many reactions of dicarbonyl compounds.
Base Catalysis : As seen in the Dieckmann cyclization, bases are used to generate enolates from acidic α-hydrogens, which then act as nucleophiles. libretexts.org This principle is broadly applicable to intermolecular reactions as well, where a base can facilitate aldol-type or Claisen-type condensation reactions.
Acid Catalysis : Acids can activate the carbonyl groups by protonating the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles. This is a key principle in reactions like acetal (B89532) formation to protect one or both carbonyl groups. mdpi.com Acid catalysis can also promote rearrangements and cyclizations. For example, studies on Cookson's diketone in polyphosphoric acid show that strong acids can induce skeletal rearrangements and ring-opening reactions. nuph.edu.ua Thiazolium salts can also serve as organic catalysts for conjugate addition reactions involving aldehydes, proceeding through a ylide intermediate that acts as the effective nucleophile. orgsyn.org
Transition metals are versatile catalysts for a vast array of organic transformations and are effective in activating dione systems. mdpi.com
Lewis Acid Catalysis : Transition metal complexes can function as Lewis acids, coordinating to a carbonyl oxygen to enhance its electrophilicity. This strategy has been used in Michael reactions and spiroannulation reactions involving diones, using catalysts like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃). banglajol.infopsu.edu
Cycloaddition and C-H Activation : Metals like palladium, rhodium, and manganese are known to catalyze cycloaddition reactions and C-H activation. mdpi.comnih.gov While direct examples with this compound are scarce, the principles are applicable. For instance, transition metal complexes can activate substrates to undergo cyclization, enabling the rapid assembly of complex cyclic structures. mdpi.comrsc.org Palladium, in particular, is widely used in C-C bond formation reactions that could involve dione substrates. nih.gov
Table 2: Examples of Catalysts Used in Reactions of Dicarbonyl Compounds
| Catalyst Type | Catalyst Example | Reaction Type |
|---|---|---|
| Organic (Acid) | p-Toluenesulfonic acid (p-TsOH) | Acetal Formation, Rearrangement mdpi.comnuph.edu.ua |
| Organic (Base) | Sodium Ethoxide (NaOEt) | Condensation (e.g., Dieckmann) libretexts.org |
| Transition Metal (Lewis Acid) | Iron(III) Chloride (FeCl₃) | Michael Reaction psu.edu |
| Transition Metal (Lewis Acid) | Zinc Chloride (ZnCl₂) | Spiroannulation banglajol.info |
| Transition Metal Complex | Palladium (Pd) complexes | Cycloaddition, C-C Coupling nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Undecane-2,3-diol |
| Butane-2,3-dione |
| Trimethylsilyl cyanide |
| Ruppert's reagent (Trifluoromethyltrimethylsilane) |
| Sodium borohydride |
| Lead tetraacetate |
| Potassium iodide |
| Polyphosphoric acid |
| p-Toluenesulfonic acid |
| Zinc chloride |
| Iron(III) chloride |
| Cookson's diketone |
Photocatalysis and Electrocatalysis
Photocatalysis: Aliphatic α-diones are known to undergo several photochemical reactions upon irradiation with UV light. The most common of these is the α-cleavage (Norrish Type I reaction), which would result in the formation of two acyl radicals. These highly reactive species can then undergo various subsequent reactions, such as decarbonylation, recombination, or reaction with the solvent or other molecules in the reaction mixture. Another potential photochemical pathway is the photoreduction in the presence of a hydrogen donor, leading to the formation of an α-hydroxy ketone. The efficiency and outcome of these photocatalytic reactions would be dependent on the wavelength of light used, the solvent, and the presence of other reagents.
Electrocatalysis: The electrocatalytic behavior of this compound would be centered on the reduction of the dione functionality. Electrochemical reduction of α-diones can proceed in a stepwise manner, first forming a radical anion, which can then be further reduced to a dianion. The stability of these intermediates and the final products would be influenced by the electrode material, the solvent, and the supporting electrolyte. Protic solvents would likely lead to the formation of the corresponding diol, undecane-2,3-diol, through protonation of the reduced species.
Degradation Pathways and Stability Profiling
The stability of this compound is influenced by thermal, photochemical, and chemical factors. The presence of the α-dione moiety is the primary site for degradation reactions.
Thermal and Photochemical Degradation
Thermal Degradation: Aliphatic α-diones can undergo thermal decomposition, although they are generally more stable than β-diones. At elevated temperatures, this compound would likely undergo cleavage of the C-C bond between the two carbonyl groups, leading to the formation of smaller carbonyl compounds and alkanes through a series of radical chain reactions. The exact degradation products would depend on the temperature and the presence of oxygen.
Photochemical Degradation: As mentioned in the photocatalysis section, this compound is expected to be susceptible to photochemical degradation. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond cleavage. The primary photochemical degradation pathway is expected to be the Norrish Type I cleavage, resulting in the fragmentation of the molecule. The subsequent reactions of the resulting radicals would lead to a variety of degradation products.
The following table illustrates the potential degradation products of this compound under different conditions, based on general chemical principles of α-diones.
| Degradation Type | Conditions | Potential Major Products |
| Thermal | High Temperature (>200°C), Inert Atmosphere | Nonanal, Acetaldehyde, smaller alkanes |
| Photochemical (UV) | Inert Solvent | Acyl radicals, subsequent decarbonylation products |
This table is illustrative and based on predicted reactivity. Specific experimental data for this compound is not available.
Chemical Stability Under Various Environmental Conditions
The chemical stability of this compound is expected to be sensitive to the pH of the surrounding medium and the presence of oxidizing or reducing agents.
pH Stability: In acidic conditions, the carbonyl oxygens can be protonated, which may catalyze certain rearrangement reactions, such as the benzil-benzilic acid rearrangement, though this is more characteristic of aromatic α-diones. In alkaline conditions, this compound would be susceptible to nucleophilic attack by hydroxide (B78521) ions, which could lead to cleavage of the carbon-carbon bond between the carbonyl groups or other condensation reactions.
Stability in the Presence of Oxidants and Reductants: this compound can be oxidized by strong oxidizing agents, which would likely cleave the dione moiety to form carboxylic acids. Conversely, it can be reduced by various reducing agents, such as sodium borohydride, to form the corresponding diol, undecane-2,3-diol.
The table below summarizes the expected stability of this compound under different chemical environments.
| Condition | Expected Stability | Potential Reaction/Degradation Pathway |
| Acidic (pH < 4) | Moderately stable | Potential for acid-catalyzed rearrangements |
| Neutral (pH ~7) | Relatively stable | Slow hydrolysis possible over extended periods |
| Alkaline (pH > 10) | Unstable | Susceptible to nucleophilic attack and cleavage |
| Oxidizing (e.g., KMnO₄) | Unstable | Oxidation to carboxylic acids |
| Reducing (e.g., NaBH₄) | Unstable | Reduction to undecane-2,3-diol |
This table is illustrative and based on the general chemical properties of α-diones. Specific experimental data for this compound is not available.
Computational and Theoretical Chemistry Studies on Undecane 2,3 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of undecane-2,3-dione, which are governed by its electronic structure. These methods model the behavior of electrons within the molecule, allowing for the prediction of its geometry, energy, and reactivity.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govjomardpublishing.com For a molecule like this compound, DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (geometry optimization) and its electronic energy. nih.govmdpi.com
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the this compound molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. For flexible acyclic molecules, this process is crucial for identifying the most stable conformers. DFT calculations can also provide key electronic properties, such as the distribution of electron density, which highlights the electrophilic nature of the carbonyl carbons and the nucleophilic character of the oxygen atoms. These calculations are also used to determine thermodynamic properties, including enthalpy and Gibbs free energy, which are essential for predicting the spontaneity of reactions. jomardpublishing.com
Table 1: Representative DFT Functionals and Basis Sets for Diketone Analysis This table is illustrative and based on methods used for similar compounds.
| DFT Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties, and vibrational frequencies. nih.gov |
| M06-2X | aug-cc-pVTZ | Reaction kinetics and energetics, non-covalent interactions. nsf.gov |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.comamazon.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. mdpi.com
For this compound, high-level ab initio calculations, like the "gold standard" CCSD(T) method, can provide benchmark values for energies and molecular properties. acs.org These highly accurate calculations are particularly valuable for calibrating more cost-effective DFT methods and for studying systems where DFT may not be sufficiently reliable. rsc.org Ab initio methods are instrumental in obtaining precise values for properties such as electron affinities and ionization potentials, which are critical for understanding the molecule's behavior in redox reactions. They are also employed to construct highly accurate potential energy surfaces for reaction dynamics studies. nsf.govrsc.org
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, including its conformational flexibility and potential for tautomerism.
The long alkyl chain of this compound allows for a multitude of spatial arrangements or conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them. Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. taltech.ee For flexible molecules, methods like molecular dynamics (MD) simulations can be employed to sample a wide range of conformations over time, providing a dynamic picture of the molecule's flexibility. nih.govresearchgate.net
Furthermore, α-diketones like this compound can potentially exhibit keto-enol tautomerism, where a proton migrates from the α-carbon to a carbonyl oxygen, forming an enol. fiveable.me Computational studies, often using DFT, can predict the relative stabilities of the keto and enol forms. nih.govresearchgate.net These calculations can also model the transition state of the tautomerization process, revealing the energy barrier and the mechanism, which can be uncatalyzed or assisted by solvent molecules. fiveable.menih.gov For most simple aliphatic α-diketones, the diketo form is significantly more stable than the enol form.
Table 2: Computationally Predicted Tautomer Properties for a Model α-Diketone This table is illustrative and based on general principles of keto-enol tautomerism.
| Tautomer | Relative Stability (ΔG) | Key Structural Feature |
|---|---|---|
| Diketo Form | More Stable | Two C=O groups |
Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. For this compound, DFT calculations can provide valuable information for various spectroscopic techniques.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comscirp.org By comparing the calculated shifts for different possible conformers or isomers with experimental data, the dominant structure in solution can be determined. acs.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) and can be used to assign the peaks in experimental Infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths. mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to the electronic transitions within the molecule, such as the n→π* and π→π* transitions of the carbonyl groups. researchgate.net
Table 3: Predicted Spectroscopic Data for a Model Acyclic α-Diketone This table presents typical ranges and is for illustrative purposes.
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value/Range |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | 190-210 ppm |
| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency | 1700-1730 cm⁻¹ |
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry provides indispensable tools for mapping out the detailed pathways of chemical reactions, known as reaction mechanisms. jomardpublishing.com By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive energy profile for a proposed reaction can be constructed.
For this compound, this approach can be used to study a variety of transformations. For instance, in a nucleophilic addition reaction to one of the carbonyl groups, calculations can determine which carbonyl is more reactive and what the energy barrier for the attack is. In more complex reactions, such as the Pd-catalyzed α-arylation of ketones or the photochemical decarbonylation of α-diketones, computational studies can elucidate the step-by-step mechanism, identify the rate-determining step, and explain the observed stereoselectivity. acs.orgacs.org These studies often involve modeling different potential pathways to determine the most energetically favorable route. researchgate.netresearchgate.net For example, a computational study on the reaction of α-diketones with Criegee intermediates identified a 1,3-dipolar cycloaddition mechanism as the primary pathway. nsf.gov
Transition State Analysis and Reaction Path Optimization
Transition state analysis is a critical computational tool for elucidating the mechanisms of chemical reactions. It involves locating the highest energy point along a reaction coordinate, which provides insights into the feasibility and kinetics of a proposed reaction pathway. Reaction path optimization, often performed in conjunction with transition state analysis, maps out the energetic landscape connecting reactants, transition states, and products.
For related compounds, such as other diones and spirocyclic systems, theoretical studies have successfully employed these methods. For instance, investigations into the photocyclization of alkene-enediones have utilized ab initio methods to propose stepwise diradical mechanisms over concerted cycloadditions by analyzing the energies of transition states and intermediates. researchgate.net Similarly, research on the reactions of other complex organic molecules often includes optimization of kinetic parameters and adjustment of pre-exponential factors in Arrhenius equations to align computational models with experimental data. researchgate.net However, no such specific data or analysis has been published for this compound.
Solvent Effects and Catalytic Influence Modeling
The chemical behavior of a compound can be significantly altered by its environment, particularly the solvent in which a reaction is conducted. Computational models are frequently used to predict and understand these solvent effects. Common approaches include the use of implicit solvent models, like the Polarizable Continuum Model (PCM), and explicit solvent models through molecular dynamics (MD) simulations. numberanalytics.com These models can account for non-specific effects, such as polarity and dielectric constant, as well as specific interactions like hydrogen bonding. numberanalytics.comnumberanalytics.com
Studies on related keto-enol systems have demonstrated the power of quantitative models to understand how different solvents shift tautomeric equilibria. acs.org In the context of catalysis, computational chemistry can model the interaction between a substrate and a catalyst, helping to explain observed selectivity and reaction acceleration. For example, research on palladium-catalyzed reactions has shown that solvent coordination can invert the selectivity of a reaction, a phenomenon that can be rationalized through DFT calculations that include dispersion effects. montana.edu Furthermore, the influence of catalysts like L-proline in multicomponent reactions has been mechanistically proposed and studied, though not for this compound. nih.gov
While these examples highlight the methodologies available, the scientific literature lacks specific models or research findings on how different solvents or catalysts would influence the reactions and properties of this compound.
Investigations into the Biosynthesis and Metabolic Fate of Undecane 2,3 Dione
Hypothetical Biosynthetic Routes and Precursor Identification
Direct evidence for the biosynthesis of undecane-2,3-dione is not present in the current scientific literature. However, two primary hypothetical routes can be proposed based on analogous microbial pathways.
Pathway A: Subterminal Oxidation of Undecane (B72203)
The most plausible hypothetical pathway involves the microbial oxidation of the parent alkane, undecane. Many microorganisms, including certain bacteria and fungi, are known to metabolize alkanes as a carbon source. researchgate.netresearchgate.net This process is often initiated by oxygenase enzymes. The proposed sequence is as follows:
Initial Hydroxylation: The pathway would begin with the subterminal oxidation of undecane at the C-2 position by an alkane monooxygenase, yielding undecan-2-ol. This is a common mechanism for microbial alkane degradation. researchgate.netnih.gov
Dehydrogenation to Ketone: The resulting secondary alcohol, undecan-2-ol, would then be oxidized by an alcohol dehydrogenase to form the corresponding ketone, undecan-2-one. nih.gov
Secondary Hydroxylation/Oxidation: The final and most speculative step would involve a second oxidation event at the adjacent C-3 position. This could be catalyzed by a hydroxylase or a monooxygenase, converting undecan-2-one into this compound.
Pathway B: Alpha-Keto Acid Condensation Pathway
Another possibility, though likely less common for a long-chain dione (B5365651), is a pathway analogous to the formation of smaller vicinal diketones like diacetyl (butane-2,3-dione). In many fermentative microorganisms, diacetyl is formed as a byproduct of the isoleucine-leucine-valine (ILV) biosynthetic pathway from the condensation of pyruvate (B1213749). researchgate.net A hypothetical parallel for this compound would require the involvement of longer-chain alpha-keto acid precursors, which are not common metabolites. This makes the subterminal oxidation of undecane a more probable hypothetical route.
As there are no direct literature reports on the biosynthesis of this compound, tracing studies have not been performed for this specific compound. However, based on the primary hypothetical pathway (Subterminal Oxidation), we can identify likely precursors and intermediates that could be targeted in future metabolic studies.
| Metabolite Type | Compound Name | Role in Hypothetical Pathway |
| Primary Precursor | Undecane | The initial substrate for the oxidation pathway. |
| Intermediate 1 | Undecan-2-ol | Product of the initial hydroxylation step. |
| Intermediate 2 | Undecan-2-one | Product of the first oxidation/dehydrogenation step; direct precursor to the dione. |
| Final Product | This compound | The end product of the proposed sequential oxidation. |
Future research utilizing isotopically labeled precursors, such as ¹³C-labeled undecane, could confirm this hypothetical pathway. By feeding a capable microorganism this labeled substrate and analyzing the resulting metabolites using techniques like mass spectrometry and NMR, the incorporation of the label into undecan-2-ol, undecan-2-one, and ultimately this compound could be traced, providing definitive evidence for this biosynthetic route.
Enzymatic Catalysis in Biological Systems for this compound Formation and Transformation
The formation of this compound from undecane would necessitate a cascade of specific enzymatic activities. While these enzymes have not been characterized for this exact transformation, their functions are well-documented for similar substrates.
Several classes of enzymes are prime candidates for catalyzing the proposed biosynthetic steps.
| Enzyme Class | Specific Examples/Families | Hypothetical Role in this compound Biosynthesis | Known Substrates |
| Alkane Monooxygenases | AlkB and related non-heme iron integral membrane enzymes; Cytochrome P450 monooxygenases (CYPs) | Catalyze the initial, rate-limiting hydroxylation of undecane to undecan-2-ol. nih.gov | Medium to long-chain n-alkanes (C5-C16+). researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Medium-chain and long-chain ADHs | Oxidation of the secondary alcohol, undecan-2-ol, to the corresponding methyl ketone, undecan-2-one. nih.gov | A wide range of primary and secondary alcohols. |
| Ketone Monooxygenases | Baeyer-Villiger Monooxygenases (BVMOs) or other hydroxylases | Catalyze the final oxidation of undecan-2-one at the C-3 position to form this compound. | Cyclic and linear ketones. |
The initial oxidation is the most critical step. Alkane hydroxylases like AlkB are known for their role in the terminal and subterminal oxidation of alkanes in various bacteria. nih.gov Cytochrome P450 enzymes, found in both bacteria and fungi, also have a broad substrate range and are capable of hydroxylating alkanes. nih.gov The subsequent oxidation steps would be carried out by dehydrogenases and potentially another class of monooxygenases to introduce the second keto group.
To date, no specific enzymatic pathway for this compound has been reconstructed. However, a hypothetical reconstruction experiment could be designed to test the proposed subterminal oxidation route.
In Vivo Reconstruction: A model microorganism that does not naturally produce this compound, such as Escherichia coli, could be genetically engineered. This would involve introducing the genes for a candidate alkane monooxygenase, an alcohol dehydrogenase, and a putative ketone hydroxylase/monooxygenase. Upon feeding undecane to this engineered strain, the production of this compound could be monitored, which would provide strong evidence for the functionality of the reconstructed pathway.
In Vitro Reconstruction: A cell-free system could be established containing the purified candidate enzymes. By providing undecane and necessary cofactors (e.g., O₂, NADH/NADPH, FAD), the stepwise conversion to this compound could be observed. This approach would allow for the detailed characterization of each enzymatic step and its kinetics.
Biological Degradation and Biotransformation Pathways
Just as microorganisms might synthesize this compound, they are also likely capable of its degradation. The presence of two adjacent ketone groups offers several points for enzymatic attack.
Hypothetical degradation could proceed via two main routes:
Reductive Pathway: The diketone could be sequentially reduced. The first reduction would yield a hydroxyketone (e.g., 3-hydroxyundecan-2-one (B13119575) or 2-hydroxyundecan-3-one), followed by a second reduction to a diol (undecane-2,3-diol). This diol could then be further metabolized.
Oxidative Cleavage Pathway: A likely route for breaking the carbon chain involves Baeyer-Villiger oxidation. A Baeyer-Villiger monooxygenase (BVMO) could attack one of the carbonyl groups, inserting an oxygen atom to form an ester anhydride (B1165640) intermediate, which would likely be unstable and hydrolyze. For instance, oxidation at C-2 could lead to the formation of acetic acid and nonanoic acid, while oxidation at C-3 could yield propionic acid and octanoic acid. These resulting fatty acids could then be readily metabolized through the well-established β-oxidation pathway. nih.govresearchgate.net This oxidative cleavage is a known mechanism for the microbial degradation of ketones.
| Hypothetical Pathway | Step | Description | Enzyme Class Involved |
| Reductive Degradation | 1 | Reduction of one keto group | Ketoreductase / Alcohol Dehydrogenase |
| 2 | Reduction of the second keto group | Ketoreductase / Alcohol Dehydrogenase | |
| Oxidative Cleavage | 1 | Insertion of an oxygen atom adjacent to a carbonyl group | Baeyer-Villiger Monooxygenase (BVMO) |
| 2 | Hydrolysis of the resulting ester | Esterase | |
| 3 | Further metabolism of cleavage products | Enzymes of the β-oxidation pathway |
These proposed degradation pathways highlight the metabolic versatility of microorganisms in utilizing complex organic molecules.
Microorganism-Mediated Degradation Studies
The biodegradation of aliphatic ketones and diketones is a critical process carried out by a diverse range of microorganisms. These microbes utilize various metabolic strategies to break down such compounds, often using them as carbon and energy sources. While direct studies on this compound are limited, research on related molecules provides a framework for its likely microbial degradation pathways.
Microorganisms known for their robust hydrocarbon-degrading capabilities, such as species from the genera Pseudomonas, Rhodococcus, and various yeasts, are probable candidates for the breakdown of this compound. nih.govresearchgate.net The initial step in the degradation of alkanes, the parent structures of aliphatic ketones, typically involves oxidation by monooxygenase or hydroxylase enzymes to form alcohols. ijabbr.com For a diketone like this compound, the degradation would likely commence with the reduction of one or both ketone groups.
Yeast, particularly Saccharomyces cerevisiae, is well-known for its ability to reduce α-diketones. acs.org This suggests a probable pathway where this compound is first reduced to undecane-2-hydroxy-3-one, and subsequently to undecane-2,3-diol. Bacteria such as Pseudomonas putida also possess a versatile metabolism for fatty acids and alcohols, indicating their potential to catabolize this compound and its reduced derivatives. nih.gov
Another potential route for degradation involves the terminal oxidation of the undecane chain. Microorganisms can oxidize the terminal methyl group of aliphatic chains to a carboxylic acid. inchem.org This would convert this compound into a keto-carboxylic acid, which can then be further metabolized through pathways like β-oxidation. researchgate.net
The table below summarizes microorganisms that have been studied for their ability to degrade compounds structurally related to this compound, suggesting their potential role in its metabolism.
| Microorganism | Compound Class Degraded | Potential Initial Reaction on this compound |
| Pseudomonas putida | Alkanes, Alcohols, Fatty Acids | Reduction of ketone groups, Terminal oxidation |
| Rhodococcus erythropolis | Medium-chain alkanes (C5-C16), Alcohols | Reduction of ketone groups, Terminal oxidation |
| Saccharomyces cerevisiae | α-Diketones | Reduction of ketone groups to form hydroxyketones and diols |
| Candida maltosa | Alkylcycloalkanes | Oxidation of alkyl side chains, Hydroxylation |
Further research involving the screening of various microbial strains and the analysis of metabolic intermediates is necessary to elucidate the specific pathways of this compound degradation.
Enzyme-Mediated Detoxification or Conversion Mechanisms
The enzymatic detoxification and conversion of ketones are fundamental biochemical processes. In the case of this compound, the primary enzymatic reactions are expected to be reductions of the ketone moieties, leading to less toxic and more water-soluble compounds.
The key enzymes involved in these transformations are likely to be keto-reductases, which belong to the broader superfamilies of aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). atcc.org These enzymes catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing cofactors such as NADPH or NADH. mdpi.com The reduction of the two ketone groups in this compound would result in the formation of undecane-2-hydroxy-3-one and ultimately undecane-2,3-diol. This conversion is generally considered a detoxification step, as the resulting diol is more readily excreted or further metabolized. inchem.org
Enzyme assays for diketone reductase activity typically measure the decrease in absorbance of NAD(P)H at 340 nm as it is consumed during the reduction reaction. mdpi.comnih.gov Such assays could be adapted to screen for enzymes capable of acting on this compound.
In addition to reductases, other enzyme classes could potentially be involved in the metabolism of this compound. For instance, if the degradation proceeds via terminal oxidation, an alkane monooxygenase would be responsible for the initial hydroxylation of the terminal methyl group. ijabbr.com Subsequent oxidation to an aldehyde and then a carboxylic acid would be catalyzed by alcohol and aldehyde dehydrogenases, respectively.
The table below details the enzyme classes that are likely involved in the detoxification and conversion of this compound, based on their known activities on similar substrates.
| Enzyme Class | Specific Enzyme Superfamily/Family | Probable Reaction on this compound | Resulting Product(s) |
| Oxidoreductases | Aldo-Keto Reductases (AKRs) | Reduction of one or both ketone groups | Undecane-2-hydroxy-3-one, Undecane-2,3-diol |
| Oxidoreductases | Short-Chain Dehydrogenases/Reductases (SDRs) | Reduction of one or both ketone groups | Undecane-2-hydroxy-3-one, Undecane-2,3-diol |
| Oxygenases | Alkane Monooxygenases | Hydroxylation of the terminal methyl group | 11-hydroxy-undecane-2,3-dione |
| Dehydrogenases | Alcohol Dehydrogenases | Oxidation of a terminal hydroxyl group (if formed) | 11-oxo-undecane-2,3-dione |
| Dehydrogenases | Aldehyde Dehydrogenases | Oxidation of a terminal aldehyde group (if formed) | 2,3-dioxoundecanoic acid |
The comprehensive understanding of the enzymatic fate of this compound awaits targeted research to isolate and characterize the specific enzymes responsible for its metabolism. This knowledge will be invaluable for applications in bioremediation and for assessing the compound's biological activity.
Undecane 2,3 Dione in Flavor Chemistry and Olfactory Research
Sensory Perception and Organoleptic Profile Analysis
The perception of a flavor compound is defined by its organoleptic profile, which encompasses its taste and odor characteristics. For undecane-2,3-dione, this profile is marked by distinct notes that contribute to the complexity of food aromas.
Contribution to Aldehydic, Creamy, and Dairy Flavor Notes
This compound is recognized for its significant contribution to specific desirable flavor profiles. Its primary sensory characteristics are described as waxy, aldehydic, creamy, fatty, and dairy-like. When tasted at a concentration of 2.50 parts per million (ppm), it is noted for being aldehydic, creamy, buttery, and dairy-like, with additional nuances of waxy, rancid, and fat notes. sigmaaldrich.com
This profile makes it a valuable component in the formulation of flavors where a rich, creamy, and buttery character is desired. The aldehydic note adds a layer of complexity, often associated with freshness, while the dairy and fatty undertones are crucial for creating authentic-tasting dairy products like butter and cream. The family of vicinal diketones, to which this compound belongs, is well-known for these buttery and creamy characteristics. For instance, the smaller molecule pentane-2,3-dione is also known to enhance creamy notes in various food applications. lcms.cz Similarly, research on processed cream cheese models has identified another related compound, octane-2,3-dione, as one of the two main volatile organic compounds (VOCs) that positively contribute to the perception of a "fresh cream" aroma. acs.orgmdpi.com
Table 1: Organoleptic Profile of this compound
| Attribute | Descriptor | Concentration/Medium | Source |
| Odor | Waxy, aldehydic, creamy, fatty, dairy | 1.00% in dipropylene glycol | sigmaaldrich.com |
| Odor | Waxy, aldehydic, slightly rancid, creamy, fatty with dairy and vegetative nuances | Not specified | sigmaaldrich.com |
| Taste | Creamy, coconut, milky | Not specified | sigmaaldrich.com |
| Taste | Aldehydic, creamy, buttery, dairy-like with waxy, rancid and fat nuances | 2.50 ppm | sigmaaldrich.com |
Quantitative Descriptive Analysis (QDA) and Sensory Evaluation
Quantitative Descriptive Analysis (QDA) is a fundamental method in sensory science used to identify and quantify the sensory characteristics of a product. Developed by Tragon Corporation and the University of California, Davis, this technique utilizes trained sensory panelists to provide objective, reproducible data on the perceived attributes of a sample. acs.org
The QDA process involves:
Panelist Screening and Training: A group of individuals is screened for sensory acuity and trained to identify and rate the intensity of specific flavor and aroma attributes. acs.orgnist.gov Panelists develop a consensus on the sensory language used to describe the product. acs.org
Attribute Generation: The panel collectively develops a list of descriptors that define the sensory profile of the substance being tested. For this compound, these would likely include terms identified in its organoleptic profile, such as "creamy," "buttery," "waxy," and "aldehydic."
Intensity Scaling: Panelists independently rate the intensity of each attribute on a line scale, typically anchored with terms like "weak" to "strong". acs.org
Data Analysis: The collected data is statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences between products. The results are frequently visualized in a "spider-web" plot, providing a graphical representation of the product's sensory fingerprint. acs.org
Mechanisms of Flavor Generation and Interaction in Food Systems
The presence and concentration of this compound in food are governed by its formation pathways and its interaction with the food matrix, which affects its release and ultimate perception.
Formation Pathways in Food Processing and Storage
This compound, like other flavor compounds, can be formed through several chemical pathways during the processing and storage of food. The two primary mechanisms believed to be responsible for its generation are lipid oxidation and the Maillard reaction.
Lipid Oxidation: This is a major pathway for the formation of many flavor compounds, particularly in fat-containing foods. The process involves the auto-oxidation of unsaturated fatty acids, which breaks them down into a variety of smaller, often volatile, molecules, including aldehydes and ketones. wikipedia.orgcabidigitallibrary.org Longer-chain vicinal diketones are known products of lipid oxidation. For example, 2,3-octanedione (B1214595) has been identified as a lipid oxidation product in meat. nih.gov Given its 11-carbon structure, this compound is likely formed from the oxidative degradation of common long-chain unsaturated fatty acids such as oleic acid (C18:1) or linoleic acid (C18:2), which are abundant in dairy fat and animal tissues. cabidigitallibrary.orgwikipedia.org The process is initiated by free radicals and proceeds through a chain reaction, generating hydroperoxides that subsequently decompose into various volatile compounds. wikipedia.org
Maillard Reaction: This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. frontiersin.orgnih.govijfsab.com It is responsible for the browning and flavor development in many cooked, baked, and roasted foods. The reaction produces a wide array of heterocyclic compounds and carbonyls. frontiersin.org Dicarbonyl compounds, including vicinal diketones, are known intermediates and products of the Maillard reaction. frontiersin.orgresearchgate.net While smaller diketones like diacetyl (butane-2,3-dione) are well-documented Maillard products, the reaction can also generate larger carbonyls depending on the specific reactants and conditions. admin.chfrontiersin.org
Flavor Release and Retention Studies
The perception of a flavor compound depends not only on its concentration but also on its release from the food matrix into the headspace of the mouth during consumption. This release is governed by the compound's physicochemical properties and its interactions with major food components like fat, protein, and carbohydrates.
The release of a volatile compound is often studied by measuring its air-matrix partition coefficient, which describes how the compound distributes itself between the food and the air. researchgate.net Key properties influencing this partitioning include:
Volatility: Determined by the compound's vapor pressure.
Hydrophobicity: Often estimated by the octanol-water partition coefficient (log P). A higher log P value indicates greater solubility in fat (lipophilicity) than in water. researchgate.net
This compound, with its long 11-carbon chain, is significantly more hydrophobic and less volatile than smaller diketones like diacetyl (4 carbons). This suggests it will behave differently in various food systems. In high-fat matrices, such as full-fat cheese or cream, its lipophilic nature would cause it to be strongly retained within the fat phase, leading to a slower, more sustained release. Conversely, in a low-fat system, its release into the headspace would be more rapid.
Studies on similar compounds support this principle. For instance, research on processed cheese models showed that the food matrix composition significantly impacted VOC release; agar-agar based models favored the release of more VOCs, while κ-carrageenan matrices showed a greater retention capacity. acs.orgnih.gov Similarly, in coffee-flavored dairy beverages, the fat concentration was found to affect aroma release and alter the characteristic coffee flavor. nih.govresearchgate.net
Analytical Methods for Flavor Compound Detection and Quantification in Complex Matrices
The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques capable of isolating and measuring trace-level compounds. The standard method for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS).
The typical workflow involves several key steps:
Sample Preparation and Extraction: The volatile and semi-volatile compounds must first be extracted from the food sample. A widely used technique is Headspace Solid-Phase Microextraction (HS-SPME). In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the food sample (which may be heated to promote volatilization). The volatile compounds adsorb onto the fiber. lcms.czmdpi.com
Gas Chromatography (GC): The SPME fiber is then inserted into the hot injection port of a gas chromatograph. The adsorbed compounds are thermally desorbed onto the GC column. The GC separates the individual compounds based on their volatility and interaction with the column's stationary phase. lcms.cz
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. lcms.cz
Quantification: For quantification, a known amount of an internal standard is often added to the sample before extraction. By comparing the peak area of the target analyte (this compound) to that of the internal standard, its concentration in the original sample can be accurately determined. admin.ch In some cases, to enhance sensitivity and selectivity for vicinal diketones, a derivatization step is employed, where the diketones are reacted with a reagent like o-phenylenediamine (B120857) to form more readily detectable quinoxaline (B1680401) derivatives. hach.comresearchgate.net
This combination of HS-SPME and GC-MS is a powerful and established method for analyzing flavor compounds, including vicinal diketones, in a wide range of food products such as dairy, meat, and beverages. chromatographyonline.comnih.govresearchgate.net
Table 2: Summary of Common Analytical Parameters for GC-MS Analysis of Volatile Ketones
| Parameter | Typical Setting/Technique | Purpose |
| Extraction | Headspace Solid-Phase Microextraction (HS-SPME) | Isolates and concentrates volatile compounds from the sample matrix. |
| SPME Fiber | e.g., DVB/CAR/PDMS | The type of fiber coating is chosen to effectively trap the target analytes. |
| Separation | Gas Chromatography (GC) | Separates the complex mixture of volatile compounds into individual components. |
| GC Column | e.g., DB-5MS (non-polar) | The column's stationary phase is selected based on the polarity of the analytes. |
| Detection | Mass Spectrometry (MS) | Identifies compounds by their unique mass spectrum and quantifies them. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization method for creating reproducible mass spectra for library matching. |
Future Research Directions and Emerging Areas for Undecane 2,3 Dione
Exploration of Novel Synthetic Methodologies
Future research is anticipated to focus on developing more efficient and sustainable methods for synthesizing undecane-2,3-dione. While classical approaches to forming alpha-diketones exist, there is a significant opportunity for innovation. One promising direction is the development of catalytic oxidation of corresponding alkynes or vicinal diols, which could offer higher yields and selectivity under milder conditions. Furthermore, two general methods have been developed for the preparation of long-chain beta-diketones, which could potentially be adapted for alpha-diketones. nih.gov The first method involves the malonate-type alkylation of acid chlorides derived from fatty acids, and the second, more direct method, involves coupling and subsequent hydrolysis of long-chain acetylenes with fatty acid chlorides. nih.gov
Another area ripe for exploration is the use of flow chemistry. Continuous flow reactors could enable better control over reaction parameters, leading to improved safety and scalability of the synthesis of this compound. The development of novel organocatalytic or metal-catalyzed reactions for the direct C-H oxidation of undecan-2-one or undecan-3-one would also represent a significant advancement, providing a more atom-economical route to the target molecule.
Advanced Biotechnological Production Platforms
The move towards greener and more sustainable chemical production provides a strong impetus for exploring the biotechnological synthesis of this compound. Future research could focus on engineering metabolic pathways in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this diketone from renewable feedstocks. nih.gov This could involve the heterologous expression of enzymes like dioxygenases or specific dehydrogenases that can introduce the vicinal ketone functionalities into a C11 backbone.
Biocatalysis, utilizing isolated enzymes, presents another promising avenue. chemistryjournals.net The high selectivity of enzymes could circumvent many of the challenges associated with traditional chemical synthesis, such as the formation of regioisomeric byproducts. chemistryjournals.net Research in this area would likely involve screening for novel enzymes from diverse microbial sources and employing protein engineering to enhance their activity and stability for the specific synthesis of this compound. mdpi.com
High-Throughput Screening for New Reactions and Derivatives
The reactivity of the alpha-diketone moiety in this compound suggests its potential as a versatile building block in organic synthesis. High-throughput screening (HTS) methodologies could be instrumental in rapidly exploring its chemical space and discovering novel reactions and derivatives. nih.gov HTS assays could be designed to screen for new catalytic transformations, such as asymmetric reductions, condensations, or rearrangements, leading to a diverse library of this compound derivatives with potentially interesting biological or material properties. acs.orgrsc.orgnih.govcas.cn
The development of colorimetric or fluorometric assays for ketones could be adapted for the high-throughput screening of reactions involving this compound. acs.orgnih.govcas.cn This would enable the rapid identification of reaction conditions and catalysts for novel transformations, accelerating the discovery of new applications for this compound.
Interdisciplinary Research with Materials Science and Other Fields
The long aliphatic chain and the reactive diketone functionality of this compound make it an interesting candidate for applications in materials science. Future interdisciplinary research could explore its use as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of the diketone moiety into a polymer backbone could impart unique properties, such as thermal or photochemical reactivity, which could be exploited in the design of smart materials or functional coatings. There is precedent for the incorporation of in-chain ketones into polyethylene (B3416737), which can enhance properties like degradability. d-nb.inforesearchgate.net
Furthermore, the diketone functionality can act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or sensing. The synthesis of 1,3-diketone-based organoboron polymers has been shown to produce materials with interesting emission properties, suggesting a potential avenue of research for analogous 1,2-diketone systems. acs.org
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A fundamental understanding of the reactivity and electronic structure of this compound is crucial for its rational application in various fields. Future research should aim to integrate experimental and computational methods to gain deeper mechanistic insights into its chemical behavior. acs.orgelsevierpure.comnih.gov Computational studies, using techniques such as Density Functional Theory (DFT), could be employed to model the conformational landscape of the molecule, its electronic properties, and the transition states of its reactions. researchgate.net
These computational predictions could then be validated through experimental studies, such as kinetic analyses, spectroscopic investigations (e.g., NMR, IR, UV-Vis), and trapping of reaction intermediates. This synergistic approach would provide a detailed picture of the reaction mechanisms, enabling the design of more efficient synthetic routes and the prediction of novel reactivity patterns for this compound.
Q & A
Q. What are the established experimental protocols for synthesizing undecane-2,3-dione in a laboratory setting?
Methodological Answer:
- Begin with a literature review to identify validated synthetic routes (e.g., oxidation of undecane derivatives or diketone formation via cross-aldol condensation).
- Select methods based on yield optimization, safety, and compatibility with available reagents. Use instruments like reflux condensers and controlled-temperature setups.
- Document procedural variables (e.g., reaction time, solvent purity) and validate product purity via NMR or GC-MS .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural features (e.g., carbonyl groups at positions 2 and 3).
- Use infrared (IR) spectroscopy to identify functional groups and mass spectrometry (MS) for molecular weight verification.
- Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Q. What safety protocols should researchers follow when handling this compound?
Methodological Answer:
- Wear NIOSH-approved PPE, including nitrile gloves, lab coats, and safety goggles, to prevent dermal/ocular exposure.
- Use fume hoods for volatile steps and maintain a chemical hygiene plan compliant with OSHA standards.
- Implement spill containment measures and train personnel in emergency response procedures .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Align experimental design with theories like frontier molecular orbital (FMO) analysis to predict reaction pathways (e.g., nucleophilic attack at carbonyl groups).
- Validate hypotheses using kinetic isotope effects or computational simulations (e.g., DFT calculations).
- Critically assess discrepancies between theoretical predictions and empirical data to refine models .
Q. How should researchers address contradictions in published data on this compound’s physicochemical properties?
Methodological Answer:
- Conduct meta-analyses to identify variables causing discrepancies (e.g., solvent polarity, temperature).
- Replicate experiments under standardized conditions and apply error analysis (e.g., propagation of uncertainty).
- Use statistical tools (e.g., ANOVA) to determine if differences are significant or methodological artifacts .
Q. What strategies optimize this compound’s synthesis for scalability in academic research?
Methodological Answer:
- Evaluate green chemistry principles (e.g., solvent substitution, catalytic efficiency) to reduce waste.
- Compare batch vs. flow chemistry approaches for yield consistency.
- Prioritize cost-benefit analysis of reagents and energy inputs while maintaining safety .
Q. How can computational modeling enhance understanding of this compound’s interactions in biological systems?
Methodological Answer:
Q. What methodologies assess this compound’s stability under varying environmental conditions?
Methodological Answer:
- Design accelerated stability studies using controlled temperature/humidity chambers.
- Monitor degradation via HPLC and identify byproducts using high-resolution MS.
- Correlate stability data with Arrhenius kinetics to predict shelf-life .
Q. How should researchers design a systematic literature review on this compound’s applications?
Methodological Answer:
Q. What experimental designs are suitable for investigating this compound’s role in multi-step organic syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
